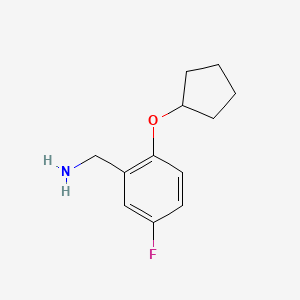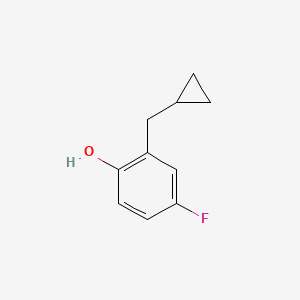
2-(3-Pentoxy)-3-methyl-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Pentoxy)-3-methyl-1-butene is an organic compound that belongs to the class of alkenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pentoxy)-3-methyl-1-butene can be achieved through several methods. One common approach involves the reaction of 3-pentoxy radicals with suitable alkenes under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature. The process is carefully monitored to maintain the desired reaction conditions and to ensure the efficient conversion of raw materials into the target compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Pentoxy)-3-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The pentoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Aplicaciones Científicas De Investigación
2-(3-Pentoxy)-3-methyl-1-butene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Pentoxy)-3-methyl-1-butene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that participate in further reactions. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Propoxy-3-methyl-1-butene
- 2-Butoxy-3-methyl-1-butene
- 3-Pentoxy-3-methyl-1-butene
Uniqueness
2-(3-Pentoxy)-3-methyl-1-butene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specialized research and industrial purposes .
Propiedades
Número CAS |
56798-18-6 |
|---|---|
Fórmula molecular |
C10H20O |
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
3-(3-methylbut-1-en-2-yloxy)pentane |
InChI |
InChI=1S/C10H20O/c1-6-10(7-2)11-9(5)8(3)4/h8,10H,5-7H2,1-4H3 |
Clave InChI |
GCRGZVPKBFFPEY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OC(=C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)

![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)
